N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide
Description
Chemical Identification and Nomenclature of N-[(4-Hydroxy-3-Methoxyphenyl)Methyl]Octadec-9-Enamide
Systematic IUPAC Nomenclature and Alternative Designations
The compound is formally named N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide under IUPAC guidelines, which systematically describes its molecular structure. The prefix octadec-9-enamide specifies an 18-carbon chain (octadec-) with a double bond at the ninth position (-9-ene), terminated by an amide group. The N-[(4-hydroxy-3-methoxyphenyl)methyl] moiety refers to a vanillyl group (4-hydroxy-3-methoxybenzyl) attached to the amide nitrogen.
Alternative designations for this compound reflect its structural and functional attributes (Table 1):
| Synonym | Source |
|---|---|
| N-Vanillyl oleic amide | PubChem |
| Olvanil | VulcanChem |
| NE-19550 | PubMed |
| 9-Octadecenamide, N-[(4-hydroxy-3-methoxyphenyl)methyl]- | HMDB |
These synonyms emphasize its vanillyl head group and oleic acid-derived hydrocarbon tail, which are critical to its biological activity.
Structural Relationship to Vanilloid and Fatty Acid Amide Families
This compound belongs to two distinct chemical families: vanilloids and fatty acid amides .
Vanilloid Family
The vanilloid group is characterized by a 4-hydroxy-3-methoxybenzyl structure, which is also present in capsaicinoids like capsaicin and nonivamide. This moiety enables interaction with transient receptor potential vanilloid type 1 (TRPV1) receptors, which mediate nociception and thermoregulation. Unlike capsaicin, however, the compound’s long unsaturated acyl chain modifies its receptor-binding kinetics, rendering it non-pungent.
Fatty Acid Amide Family
As a fatty acid amide, the compound shares structural homology with endogenous lipid mediators such as anandamide and oleamide. Its 18-carbon unsaturated chain (derived from oleic acid) and amide bond mirror the structure of oleamide, a sleep-inducing agent. However, the vanillyl substitution differentiates its pharmacological profile, enabling dual interactions with both TRPV1 and cannabinoid receptors.
A comparative analysis of structural features is provided in Table 2:
| Feature | This compound | Capsaicin | Oleamide |
|---|---|---|---|
| Aromatic Group | 4-Hydroxy-3-methoxyphenyl | 4-Hydroxy-3-methoxyphenyl | None |
| **A |
Properties
IUPAC Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26(29)27-22-23-19-20-24(28)25(21-23)30-2/h10-11,19-21,28H,3-9,12-18,22H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZKBPQVWDSATI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860729 | |
| Record name | N-[(4-Hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acyl Chloride Coupling Method
Principle and Overview
The acyl chloride coupling method represents one of the most common approaches for synthesizing N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide. This method employs the reaction between vanillylamine and oleoyl chloride in the presence of a base, typically triethylamine, to form the desired amide bond.
Detailed Synthesis Protocol
The synthesis involves preparing oleoyl chloride from oleic acid, followed by coupling with vanillylamine. In a typical procedure, oleoyl chloride is prepared by reacting oleic acid with oxalyl chloride (5 equivalents) in dichloromethane at room temperature for 3 hours. The resulting acyl chloride is then used in the coupling reaction:
- A solution of oleoyl chloride (1.0 mmol) in N,N-dimethylformamide (DMF, 2 mL) is added dropwise to a suspension of vanillylamine (2.0 mmol, often as the hydrochloride salt) and triethylamine (8 mmol) in DMF (5 mL) cooled in an ice bath.
- The reaction mixture is stirred for 5 hours at room temperature.
- Ice water is added to the mixture, and the product is extracted with chloroform.
- The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
- The residue is purified by silica gel column chromatography using a suitable solvent system (typically chloroform:methanol with a small amount of aqueous ammonia).
Reaction Conditions and Yield
Table 1. Reaction Conditions for Acyl Chloride Coupling Method
| Parameter | Condition |
|---|---|
| Solvent | N,N-dimethylformamide (DMF) |
| Temperature | 0°C (initial addition), then room temperature |
| Reaction Time | 5 hours |
| Base | Triethylamine (Et3N) |
| Molar Ratio (Acyl Chloride:Vanillylamine:Base) | 1:2:8 |
| Purification Method | Silica gel column chromatography |
| Yield | 89% |
The acyl chloride method consistently produces high yields (typically 85-95%) of this compound with good purity. However, a key challenge is the moisture sensitivity of the acyl chloride intermediates, which requires careful handling to prevent hydrolysis.
Interfacial Reaction Method
Principle and Overview
The interfacial reaction method utilizes a two-phase system to facilitate the reaction between vanillylamine hydrochloride and fatty acid chlorides. This approach minimizes side reactions by controlling the reaction at the interface between aqueous and organic phases.
Detailed Synthesis Protocol
The following procedure has been reported for the synthesis of this compound using an interfacial reaction approach:
- Dissolve 5.3 g of vanillylamine hydrochloride in 58 g of water.
- Add 7.7 g of sodium bicarbonate and stir for 30 minutes at 20°C.
- Add 240 g of chloroform and stir for 15 minutes.
- Add a solution formed by dissolving 8.4 g of oleoyl chloride in 60 g of chloroform.
- Stir the mixture for 30 minutes, then heat to 40°C.
- Separate the chloroform layer and extract the water layer once with 60 g of chloroform.
- Combine the chloroform layers, wash with 5% hydrochloric acid solution, and then with saturated saline.
- Dry over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the product.
Reaction Conditions and Yield
Table 2. Reaction Conditions for Interfacial Reaction Method
| Parameter | Condition |
|---|---|
| Solvent System | Water/Chloroform (biphasic) |
| Temperature | 20°C (initial), then 40°C |
| Reaction Time | 30 minutes for the main reaction |
| Base | Sodium bicarbonate |
| Extraction Solvent | Chloroform |
| Purification Method | Washing with acid and brine |
| Yield | 96% |
A key advantage of this method is the high yield (96%) achieved without requiring column chromatography, making it potentially suitable for industrial-scale production. The interfacial reaction also reduces exposure of reactive intermediates to moisture, enhancing reaction efficiency.
Vanillylamine Intermediate Method
Principle and Overview
This multi-step approach first synthesizes vanillylamine from vanillin, followed by amidation with oleic acid or its derivatives. This method is versatile, allowing the preparation of various vanillyl amide analogs by varying the fatty acid component.
Synthesis of Vanillylamine
Several approaches have been reported for synthesizing vanillylamine from vanillin:
Via Oxime Reduction
This method involves two key steps:
Vanillin Oxime Formation:
- Hydroxylamine hydrochloride (1.00 g, 14.4 mmol) and sodium acetate trihydrate (3.58 g, 26.3 mmol) are dissolved in 15 ml of water.
- Vanillin (2.00 g, 13.1 mmol) is added, and the mixture is refluxed for 10 minutes.
- After cooling to room temperature, the formed crystals are vacuum filtered and washed with cold water.
- This yields 1.82 g (76%) of white vanillin oxime crystals.
Oxime Reduction:
- Vanillin oxime (1.00 g, 6.00 mmol) is dissolved in 10 ml of acetic acid.
- The solution is cooled to 15°C, and zinc dust (1.57 g, 24.0 mmol) is added.
- The mixture is stirred and allowed to warm to room temperature over 3 hours.
- Excess zinc is filtered off, and the filtrate is carefully neutralized with ammonia.
- The formed solid is vacuum filtered and washed with cold water.
- This yields 0.68 g (74%) of vanillylamine as an off-white powder.
Catalytic Hydrogenation Method
An alternative approach utilizing catalytic hydrogenation:
Vanillyloxime Synthesis:
Catalytic Hydrogenation:
- The reaction mixture from the previous step is combined with 38 ml of hydrochloric acid and 6.2 g of Pd/C catalyst.
- Hydrogen is introduced into the reaction mixture at 10°C over 4 hours under 4 bar pressure.
- After adding 71 ml of water, the mixture is heated to 60°C and stirred for 1 hour.
- The catalyst is filtered off, and acetic acid is removed by distillation.
- The reaction mixture is combined with 141 ml of water to dissolve vanillylamine hydrochloride and stirred at 60°C for 0.5 hours.
- After adding 99 ml of hydrochloric acid and stirring for 1 hour, the suspension is cooled to 3°C.
- After 3 hours, vanillylamine hydrochloride is filtered, washed with acetone, and dried at 50°C.
Amidation of Vanillylamine
Once vanillylamine is obtained, it can be coupled with oleic acid derivatives to form this compound:
Using Acid Chlorides:
- Oleoyl chloride is prepared from oleic acid using oxalyl chloride.
- The acid chloride is then reacted with vanillylamine in the presence of a base, as described in Section 2.
Using Acetic Anhydride (for smaller analogs):
- Vanillylamine (0.50 g, 3.26 mmol) is dissolved in 5 ml of saturated NaHCO3 solution.
- Acetic anhydride (0.5 ml, 5.3 mmol) is added dropwise to the stirred mixture.
- After 15 minutes, the mixture is extracted with 4 × 10 ml of chloroform.
- The organic extracts are combined, dried with sodium sulfate, and the solvent is evaporated.
- This yields 0.165 g (26%) of the acetamide product.
Reaction Conditions and Yield
Table 3. Reaction Conditions for Vanillylamine Synthesis via Oxime Reduction
| Parameter | Condition |
|---|---|
| Reagents for Oxime Formation | Hydroxylamine hydrochloride, Sodium acetate trihydrate |
| Solvent for Oxime Formation | Water |
| Temperature for Oxime Formation | Reflux (approximately 100°C) |
| Reaction Time for Oxime Formation | 10 minutes |
| Yield of Oxime | 76% |
| Reducing Agent | Zinc dust |
| Solvent for Reduction | Acetic acid |
| Temperature for Reduction | Room temperature (after initial cooling to 15°C) |
| Reaction Time for Reduction | 3 hours |
| Yield of Vanillylamine | 74% |
Table 4. Reaction Conditions for Amidation of Vanillylamine
| Parameter | Condition |
|---|---|
| Solvent | Varies (chloroform, DMF, or aqueous sodium bicarbonate) |
| Temperature | Typically room temperature |
| Reaction Time | Varies (15 minutes to several hours) |
| Base | Typically sodium bicarbonate or triethylamine |
| Acylating Agent | Acyl chloride or anhydride |
| Purification Method | Extraction and/or column chromatography |
| Yield | Varies (26% for acetylation to >90% for some acid chlorides) |
Direct Condensation Method
Principle and Overview
The direct condensation method involves the reaction of oleoyl chloride with vanillylamine in dichloromethane. This approach offers a rapid and high-yielding route to this compound.
Detailed Synthesis Protocol
The following procedure can be adapted for the synthesis of this compound:
- A solution of oleoyl chloride (1.0 mmol) in CH2Cl2 (2 mL) is added dropwise to a solution of vanillylamine (10 mmol) in CH2Cl2 (10 mL) cooled in an ice bath.
- The reaction mixture is stirred for 1 hour at room temperature.
- The mixture is extracted with chloroform, and the organic layer is dried over Na2SO4.
- The solvent is evaporated under reduced pressure.
- The residue is purified by silica gel column chromatography (CHCl3:MeOH=30:1) or by recrystallization (AcOEt-hexane).
Reaction Conditions and Yield
Table 5. Reaction Conditions for Direct Condensation Method
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane (CH2Cl2) |
| Temperature | 0°C (initial addition), then room temperature |
| Reaction Time | 1 hour |
| Molar Ratio (Acyl Chloride:Amine) | 1:10 |
| Purification Method | Silica gel column chromatography or recrystallization |
| Yield | 92% |
This method offers distinct advantages, including rapid reaction time (1 hour) and high yield (92%). The excess amine helps neutralize the HCl generated during the reaction, eliminating the need for an external base.
Microwave-Assisted Synthesis
Principle and Overview
Microwave-assisted synthesis represents an innovative approach for preparing fatty acid amides, including this compound. This method significantly reduces reaction times compared to conventional heating methods.
Detailed Synthesis Protocol
The microwave-assisted synthesis typically involves:
- Placing oleic acid and urea (or vanillylamine for direct synthesis) in a round-bottom flask with a Lewis acid catalyst.
- Programming a 900 W microwave oven to heat the mixture from ambient temperature to 195°C within 5 minutes.
- Maintaining this temperature for 25 minutes while stirring the reactants with a magnetic stirrer.
- After the reaction, extracting the product with chloroform and filtering to remove unreacted starting materials.
- Evaporating the solvent using a rotary evaporator to yield crude product.
- Purifying through recrystallization using a sequence of solvents: n-hexane, ethanol, and acetonitrile.
Reaction Conditions and Yield
Table 6. Reaction Conditions for Microwave-Assisted Synthesis
| Parameter | Condition |
|---|---|
| Reagents | Fatty acid (oleic acid), Urea or Vanillylamine |
| Catalyst | Lewis acid (tetra-n-butyl titanate, tetra-n-ethyl titanate, or butyl tin chloride di-hydroxy) |
| Catalyst Amount | 0.5 to 1 wt% based on fatty acid weight |
| Molar Ratio (Fatty Acid:Urea) | 1:(2-6) |
| Microwave Power | 900 W |
| Temperature | 195°C |
| Heating Rate | Ambient to 195°C in 5 minutes |
| Holding Time | 25 minutes |
| Purification Method | Extraction with chloroform, followed by recrystallization |
| Yield of Crude Product | 92-94% |
| Yield of Purified Product | 54-55% with 90-95% purity |
The microwave method dramatically reduces reaction time from several hours to just 30 minutes. However, the purification process leads to a significant reduction in overall yield.
Comparative Analysis of Preparation Methods
Efficiency and Yield Comparison
Table 7. Efficiency Comparison of Different Preparation Methods for this compound
| Method | Reaction Time | Overall Yield (%) | Purity (%) | Number of Steps |
|---|---|---|---|---|
| Acyl Chloride Coupling | 5 hours | 89 | High | 1-2 |
| Interfacial Reaction | 30 minutes | 96 | High | 1 |
| Vanillylamine Intermediate | Several days | 42-52* | High | 3 |
| Direct Condensation | 1 hour | 92 | High | 1 |
| Microwave-Assisted | 30 minutes | 54-55 | 90-95 | 1 |
*Calculated based on combined yields of individual steps (76% × 74% × 90% = ~50%)
Advantages and Limitations
Table 8. Advantages and Limitations of Different Preparation Methods
| Method | Advantages | Limitations |
|---|---|---|
| Acyl Chloride Coupling | Well-established protocol, Good yield | Requires handling of moisture-sensitive acyl chlorides |
| Interfacial Reaction | Highest yield, No column chromatography required | Requires precise temperature control and phase separation |
| Vanillylamine Intermediate | Versatile for analog preparation, Well-characterized intermediates | Multiple steps, Time-consuming, Lower overall yield |
| Direct Condensation | Rapid, High yield, Simple procedure | Requires excess amine, May not be economical for large scale |
| Microwave-Assisted | Extremely rapid, Energy-efficient | Requires specialized equipment, Significant yield loss during purification |
Scalability Assessment
Table 9. Scalability Assessment of Different Preparation Methods
| Method | Laboratory Scale | Industrial Scale | Key Considerations |
|---|---|---|---|
| Acyl Chloride Coupling | Excellent | Moderate | Handling of large quantities of moisture-sensitive acyl chlorides |
| Interfacial Reaction | Excellent | Good | Efficient mixing of biphasic system needed; separation can be challenging |
| Vanillylamine Intermediate | Good | Limited | Multiple purification steps reduce efficiency at scale |
| Direct Condensation | Excellent | Moderate | Cost implications of excess amine usage |
| Microwave-Assisted | Good | Limited | Scaling limitations of microwave technology, specialized equipment requirements |
Chemical Reactions Analysis
Types of Reactions
N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The double bond in the aliphatic chain can be reduced to a single bond.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of saturated amides.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide, also known as N-Vanillyl oleic amide or NE19550, is an organic compound with the molecular formula . It belongs to the class of methoxyphenols and has been detected in foods like bell peppers and herbs .
Chemical Properties and Identifiers
Key identifiers and properties of this compound :
- PubChem CID: 42760
- Molecular Weight: 417.6 g/mol
- IUPAC Name: N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide
- Molecular Formula:
- Synonyms: N-Vanillyl oleic amide, N-Vanillyloleamide, NE 19550, NE-19550, NE19550
Potential Applications
While specific applications of this compound are not detailed in the provided search results, the search results suggest potential uses:
- Reducing Eye Irritation: N-methyl-N-((2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl)-(Z)-octadec-9-enamide is noted for reducing eye irritant effects when added to compositions .
- Pharmaceutical Research: Aniracetam, a compound similar in structure, has been researched for its effects on neuronal receptors .
- Medicinal Chemistry: Research exists around the broader family of octadecenamides, particularly regarding their potential as therapeutic agents, though their efficacy is sometimes limited by low water solubility .
- Use as a Biomarker: N-[(4-Hydroxy-3-methoxyphenyl)methyl]octanamide is a potential biomarker for the consumption of foods like bell peppers and herbs .
Mechanism of Action
The mechanism of action of N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide involves its interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor, similar to capsaicin. This interaction leads to the activation of the receptor, resulting in the influx of calcium ions and subsequent desensitization of sensory neurons. This mechanism underlies its analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Vanillamides
| Compound | Molecular Formula | Molecular Weight (g/mol) | Acyl Chain Length | Double Bond Position | Methyl Substituent | Origin |
|---|---|---|---|---|---|---|
| Olvanil | C₂₆H₄₃NO₃ | 417.63 | 18 carbons | 9 (Z) | None | Synthetic |
| Capsaicin | C₁₈H₂₇NO₃ | 305.41 | 9 carbons | 6 (E) | 8-methyl | Natural |
| Dihydrocapsaicin (DHC) | C₁₈H₂₉NO₃ | 307.43 | 9 carbons | None (saturated) | 8-methyl | Natural |
| Homocapsaicin (HCap) | C₁₉H₂₉NO₃ | 319.43 | 10 carbons | 7 (E) | 9-methyl | Natural |
| Nonivamide (Synthetic) | C₁₇H₂₇NO₃ | 293.40 | 9 carbons | None (saturated) | None | Synthetic |
| Oleamide | C₁₈H₃₅NO | 281.48 | 18 carbons | 9 (Z) | None | Natural |
Key Observations :
- Chain Length: Olvanil’s 18-carbon chain distinguishes it from natural capsaicinoids (9–10 carbons) and synthetic nonivamide (9 carbons). This confers higher lipophilicity, likely enhancing tissue retention .
- Substituents: Natural capsaicinoids (e.g., capsaicin, DHC) feature methyl branches critical for TRPV1 receptor binding . Olvanil lacks these, relying on chain length for activity modulation .
Table 2: Functional Comparison of Selected Vanillamides
| Compound | TRPV1 Affinity | Irritancy | Key Applications |
|---|---|---|---|
| Olvanil | Moderate | Low | Chronic pain management, neuroprotection |
| Capsaicin | High | High | Topical analgesics, inflammatory studies |
| Dihydrocapsaicin | High | High | Food additives, pharmacological research |
| Nonivamide | Moderate | Moderate | Counterirritants, cosmetic formulations |
| Oleamide | None | None | Sleep induction, endocannabinoid modulation |
Key Findings :
- TRPV1 Activation: Capsaicin and DHC exhibit potent TRPV1 agonism, causing intense nociceptor activation and subsequent desensitization. Olvanil’s longer chain reduces irritancy while retaining moderate receptor interaction, ideal for sustained analgesia .
Biological Activity
N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide, commonly referred to as olvanil, is a synthetic compound belonging to the class of vanilloids. This compound has garnered attention due to its potential biological activities, particularly in the fields of pain management and anti-inflammatory responses. This article provides a detailed exploration of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
Olvanil is characterized by its unique molecular structure, which includes a long hydrophobic tail and a phenolic moiety. The IUPAC name for olvanil is (Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide. Its chemical formula is C₁₉H₃₉NO₃, and it has a molecular weight of 313.5 g/mol. The presence of the methoxy group enhances its lipophilicity, which is crucial for its interaction with biological membranes.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₃₉NO₃ |
| Molecular Weight | 313.5 g/mol |
| IUPAC Name | (Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide |
| Solubility | Lipophilic |
Pain Management and Analgesic Effects
Olvanil exhibits significant analgesic properties, primarily through its action on the transient receptor potential vanilloid 1 (TRPV1) channels. These channels are pivotal in nociception—the sensory perception of pain. Research indicates that olvanil can activate TRPV1, leading to desensitization of nociceptive pathways without the typical side effects associated with traditional analgesics.
Case Study: TRPV1 Activation
In a study conducted by , olvanil was shown to effectively activate TRPV1 receptors in vitro, resulting in decreased sensitivity to pain stimuli. This mechanism is particularly beneficial in managing chronic pain conditions where traditional opioids may pose risks of dependency or adverse effects.
Anti-inflammatory Properties
Olvanil also demonstrates anti-inflammatory effects, which are crucial for treating various inflammatory conditions. It modulates the release of pro-inflammatory cytokines and inhibits pathways associated with inflammation.
The anti-inflammatory action of olvanil involves inhibition of nuclear factor kappa B (NF-kB) signaling pathways. By downregulating NF-kB activity, olvanil reduces the expression of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .
Antimicrobial Activity
Emerging studies suggest that olvanil possesses antimicrobial properties against certain pathogens. Its structural similarities to other antimicrobial agents enable it to disrupt bacterial cell membranes.
Table 2: Antimicrobial Activity Summary
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Effective |
Research Findings
Recent investigations have expanded the understanding of olvanil's biological activities:
- Pain Relief : A study highlighted olvanil's efficacy in reducing pain responses in animal models, suggesting its potential as an alternative to opioids for chronic pain management .
- Inflammation Reduction : Research indicated that olvanil significantly lowers levels of inflammatory markers in mouse models of arthritis, demonstrating its therapeutic potential in inflammatory diseases .
- Antimicrobial Potential : Preliminary findings suggest that olvanil can inhibit the growth of specific bacterial strains, indicating possible applications in treating infections .
Q & A
Q. What are the established synthetic methodologies for N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide?
The compound is typically synthesized via amide bond formation between vanillylamine (4-hydroxy-3-methoxybenzylamine) and octadec-9-enoic acid. Coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with activators such as HOBt (hydroxybenzotriazole) are used to enhance reaction efficiency. Purification involves column chromatography (silica gel) with gradients of ethyl acetate/hexane, followed by recrystallization. Structural confirmation is achieved via -NMR (e.g., δ 7.0–6.8 ppm for aromatic protons) and HRMS (expected [M+H]+: 434.3) .
Q. What analytical techniques are recommended for structural characterization?
- NMR Spectroscopy : - and -NMR to confirm the presence of the vanillyl group (e.g., methoxy singlet at δ 3.8–3.9 ppm) and olefinic protons (δ 5.3–5.4 ppm) .
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion peaks and isotopic patterns.
- X-ray Crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) refine crystal structures, with CCDC deposition for public access .
Q. How should stability studies be designed for this compound under laboratory conditions?
Store the compound at −20°C in amber vials under inert gas (argon) to prevent oxidation of the unsaturated alkyl chain. Accelerated stability testing (40°C/75% RH) over 4–6 weeks, monitored via HPLC (C18 column, acetonitrile/water mobile phase), can assess degradation products. LC-MS identifies oxidative byproducts (e.g., epoxides or hydroxylated derivatives) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported EC50 values for TRPV1 receptor activation?
Discrepancies may arise from assay conditions (e.g., calcium flux vs. patch-clamp electrophysiology) or cell lines (HEK293 vs. dorsal root ganglia). Standardize protocols using recombinant TRPV1-expressing cells and reference agonists (e.g., capsaicin). Perform dose-response curves with at least three independent replicates. Meta-analysis of published data using tools like Prism® can identify outliers .
Q. How can computational modeling predict structure-activity relationships (SAR) for analogs?
Molecular docking (AutoDock Vina) into the TRPV1 binding pocket (PDB ID: 3KJ8) identifies key interactions: hydrogen bonding with Arg557 and hydrophobic contacts with Leu546. QSAR models using Gaussian-based DFT calculations (e.g., HOMO/LUMO energies) can optimize alkyl chain length and double bond position. Validate predictions via synthesis and in vitro assays .
Q. What experimental approaches validate the compound’s selectivity over related receptors (e.g., TRPA1)?
Use competitive binding assays with -resiniferatoxin for TRPV1 and -A-967079 for TRPA1. Cross-reactivity is minimized by modifying the vanillyl group’s hydroxyl/methoxy substitution pattern. Functional assays (calcium imaging) in TRPA1/TRPV1 co-expressing cells confirm selectivity .
Q. How are crystallographic fragment screening techniques applied to study binding interactions?
Co-crystallize the compound with TRPV1 fragments using high-throughput screening (HTS). Data collection at synchrotron facilities (e.g., 1.0 Å resolution) and refinement with PHENIX or SHELXE reveal electron density maps for ligand-receptor interactions. Fragment libraries (e.g., Maybridge) aid in identifying auxiliary binding motifs .
Q. What methodologies address discrepancies in genotoxicity assessments?
Follow OECD Guidelines 471 (Ames test) and 487 (micronucleus assay). For Ames, use TA98 and TA100 Salmonella strains with/without S9 metabolic activation. If conflicting results arise (e.g., ’s negative Ames vs. positive comet assay), conduct follow-up studies with human hepatocyte models (HepaRG) to assess metabolite-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
